molecular formula C10H13ClN4O B1464464 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide CAS No. 1248790-72-8

1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide

Cat. No.: B1464464
CAS No.: 1248790-72-8
M. Wt: 240.69 g/mol
InChI Key: ZMRCZFQYKCUQMK-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H13ClN4O. This compound is characterized by the presence of a chloropyrazine ring attached to a piperidine carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-10(14-4-3-13-8)15-5-1-7(2-6-15)9(12)16/h3-4,7H,1-2,5-6H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRCZFQYKCUQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-chloropyrazine with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloropyrazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxylate
  • 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxylic acid These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide
Reactant of Route 2
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